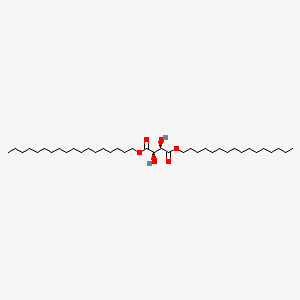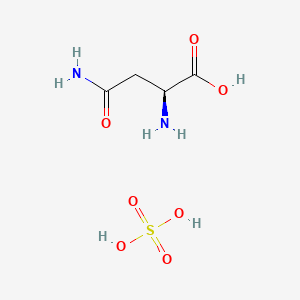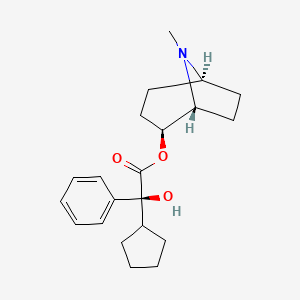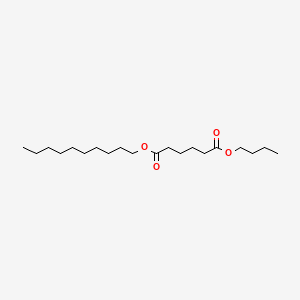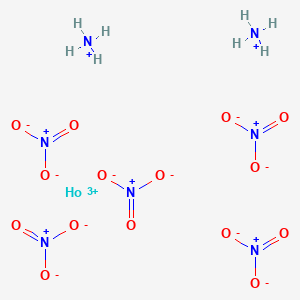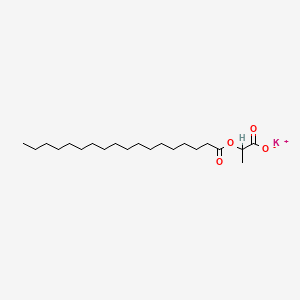
Potassium 1-carboxylatoethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1-carboxylatoethyl stearate is a chemical compound with the molecular formula C21H39KO4. It is a potassium salt of stearic acid, which is a long-chain fatty acid. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 1-carboxylatoethyl stearate can be synthesized through the esterification of stearic acid with 1-carboxylatoethyl alcohol in the presence of a potassium base. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred continuously, and the product is purified through distillation and crystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Potassium 1-carboxylatoethyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and derivatives.
Scientific Research Applications
Potassium 1-carboxylatoethyl stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of potassium 1-carboxylatoethyl stearate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable micelles and emulsions. This property is particularly useful in various industrial and pharmaceutical applications where stable emulsions are required .
Comparison with Similar Compounds
Potassium stearate: Another potassium salt of stearic acid, used primarily as a surfactant and emulsifier.
Sodium stearate: A sodium salt of stearic acid, commonly used in soap production.
Calcium stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer in plastics.
Uniqueness: Potassium 1-carboxylatoethyl stearate is unique due to its specific ester structure, which imparts distinct surfactant properties compared to other stearate salts. Its ability to form stable emulsions and micelles makes it particularly valuable in applications requiring high stability and emulsifying efficiency .
Properties
CAS No. |
25458-34-8 |
|---|---|
Molecular Formula |
C21H39KO4 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
potassium;2-octadecanoyloxypropanoate |
InChI |
InChI=1S/C21H40O4.K/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1 |
InChI Key |
JDXZPUZDKPMSAI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



